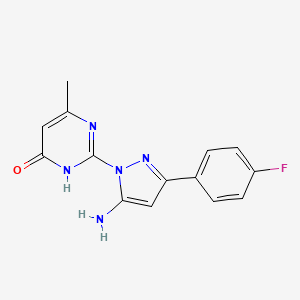
5-Bromocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromocinnoline is an aromatic heterocyclic compound with the molecular formula C₈H₅BrN₂ It is a derivative of cinnoline, where a bromine atom is substituted at the 5th position of the cinnoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromocinnoline typically involves the bromination of cinnoline. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where cinnoline is reacted with bromine in a controlled environment. This method ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and ensure efficient bromination.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromocinnoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form this compound N-oxide or reduced to form 5-bromo-1,2-dihydrocinnoline.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution: Formation of 5-amino or 5-thiocinnoline derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 5-bromo-1,2-dihydrocinnoline.
Applications De Recherche Scientifique
5-Bromocinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its derivatives are studied for their potential as ligands in coordination chemistry.
Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.
Industry: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromocinnoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
5-Bromoindole: Another brominated heterocycle with applications in organic synthesis and medicinal chemistry.
5-Bromopyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.
5-Bromonicotinamide: Investigated for its biological activities and potential therapeutic applications.
Uniqueness of 5-Bromocinnoline: Compared to these similar compounds, this compound offers a unique combination of structural features and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research.
Propriétés
Numéro CAS |
24257-88-3 |
|---|---|
Formule moléculaire |
C8H5BrN2 |
Poids moléculaire |
209.04 g/mol |
Nom IUPAC |
5-bromocinnoline |
InChI |
InChI=1S/C8H5BrN2/c9-7-2-1-3-8-6(7)4-5-10-11-8/h1-5H |
Clé InChI |
RFPGSUNKMXQPKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=N2)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11787168.png)
![3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787173.png)
![methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride](/img/structure/B11787175.png)









